N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide
Description
N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a structurally complex molecule featuring a pyrimidinone core substituted with a 3,5-dimethylpyrazole moiety at position 2, a propyl group at position 4, and an acetamide linker connected to a 3,4-dichlorophenyl ring. This compound’s design integrates multiple pharmacophoric elements:
- The 3,5-dimethylpyrazole group introduces steric bulk and may participate in π-π interactions or hydrophobic binding.
- The 3,4-dichlorophenyl substituent contributes electron-withdrawing effects, influencing electronic distribution and lipophilicity.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N5O2/c1-4-5-14-10-19(29)26(20(24-14)27-13(3)8-12(2)25-27)11-18(28)23-15-6-7-16(21)17(22)9-15/h6-10H,4-5,11H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNCMPIGBHNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dichlorophenyl group and a pyrazole moiety linked to a pyrimidine scaffold. The structural complexity suggests various potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with pyrazole and pyrimidine structures often exhibit antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains due to their ability to inhibit bacterial enzyme activity.
2. Antiviral Properties
Studies have reported that similar compounds can inhibit viral replication. For example, certain pyrazole derivatives have been found to act against the NS2B-NS3 protease of the Dengue virus, suggesting that the compound may possess antiviral activity through similar mechanisms.
3. Anticancer Potential
Compounds containing both pyrazole and pyrimidine rings have been investigated for anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells by modulating various signaling pathways, including those involved in cell cycle regulation and apoptosis.
4. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. Such compounds often inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, contributing to their therapeutic effects in inflammatory diseases.
The mechanisms underlying the biological activities of this compound likely involve multiple pathways:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in pathogen metabolism or tumor growth.
- Receptor Modulation: Interaction with specific receptors could modulate signaling pathways related to inflammation or cell survival.
- DNA Interaction: Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Antiviral Activity
A study evaluating a series of pyrazole derivatives demonstrated significant antiviral activity against the Dengue virus. The mechanism was attributed to the inhibition of viral proteases, which are crucial for viral replication (Elgemeie et al., 2019).
Case Study 2: Anticancer Properties
In vitro studies on compounds with similar structures revealed their ability to induce apoptosis in breast cancer cell lines. The compounds activated caspase pathways leading to programmed cell death (Zhang et al., 2020).
Case Study 3: Anti-inflammatory Effects
Research conducted on pyrazole derivatives showed a marked reduction in inflammatory markers in animal models of arthritis. The compounds inhibited COX-2 expression and reduced prostaglandin levels (Azzam et al., 2020).
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition | Elgemeie et al., 2019 |
| Antiviral | Protease inhibition | Azzam et al., 2020 |
| Anticancer | Apoptosis induction | Zhang et al., 2020 |
| Anti-inflammatory | COX-2 inhibition | Azzam et al., 2020 |
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing vs. Lipophilic Groups: The target compound’s dichlorophenyl group offers stronger electron-withdrawing effects compared to the trifluoromethoxy analog, which prioritizes lipophilicity. This difference could influence binding to hydrophobic vs. polar active sites .
Heterocyclic Core Modifications: Replacement of pyrimidinone with pyridazine (as in ’s compound) alters hydrogen-bonding patterns due to nitrogen positioning, affecting solubility and target affinity .
Side Chain Flexibility :
- The cyclopropylamine side chain in ’s compound introduces conformational rigidity, which could reduce entropic penalties during target binding compared to the flexible propyl group in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
